molecular formula C10H9NO B1361142 7-Methoxyisoquinoline CAS No. 39989-39-4

7-Methoxyisoquinoline

Cat. No. B1361142
Key on ui cas rn: 39989-39-4
M. Wt: 159.18 g/mol
InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N
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Patent
US06200978B1

Procedure details

To a solution of BF3.AcOH complex (33.78 g, 0.180 mol) in triflouoracetic anhydride (40 ml) at 0° C. was added a solution of the imine prepared from 3-methoxybenzaldehyde and aminoethanaldiethylacetal (Tetrahedron, 1971, 27, 1253) (15.06 g, 0.0599 mol) in trifluoroacetic anhydride (40 ml), maintaining the temperature below 10° C. After 48 hours, the mixture was poured into ice-water (300 ml), the solution made basic with concentrated ammonium hydroxide and extracted with dichloromethane. The organic phase was then extracted with aqueous hydrochloric acid solution (5N, 2×400 ml). The combined aqueous was made basic with concentrated ammonium hydroxide solution and extracted with dichloromethane. The organic phase was dried (MgSO4), filtered, the solvent removed under reduced pressure and the residue purified on silica, eluting with a solvent gradient of 98:2 to 95:5 dichloromethane:methanol, to give the title compound, (6.85 g, 72%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=O.[OH-].[NH4+:16].FC(F)(F)C(O[C:22](=O)[C:23](F)(F)F)=O>>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:12]([CH:22]=[CH:23][N:16]=[CH:10]2)=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
anhydride
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic phase was then extracted with aqueous hydrochloric acid solution (5N, 2×400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified on silica
WASH
Type
WASH
Details
eluting with a solvent gradient of 98:2 to 95:5 dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=CC=C2C=CN=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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